2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile
Overview
Description
The compound “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” is an indole derivative. It has been studied for its potential as a chemoprotective agent against organ damage induced by the anticancer drug cisplatin .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an indole ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position. The 3-position of the indole ring is connected to an acetonitrile group .Scientific Research Applications
Pharmacological and Toxicological Aspects
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile, and compounds structurally related to it, have been part of several studies focusing on their pharmacological and toxicological properties. For instance, the study by Kyriakou et al. (2015) delves into the pharmacology and toxicological aspects of NBOMe, a class of new psychoactive substances structurally similar to this compound. This substance has been used as a "research chemical" and is noted for its high potency and several severe intoxications, overdose, and fatalities associated with its use. The study emphasizes the need for more research and awareness in the forensic community about such substances (Kyriakou et al., 2015).
Diagnostic and Therapeutic Potentials
Compounds with indolic structures, like this compound, are being investigated for their potential in diagnostics and therapy. For instance, the systematic review by Bos et al. (2013) explores the role of volatile metabolites produced by bacteria, which include indolic compounds, in the diagnostic approach for critically ill patients. The study suggests that volatile organic compounds (VOCs) unique to certain bacterial strains can serve as biological markers, opening up possibilities for non-invasive monitoring methods (Bos et al., 2013).
Environmental and Public Health Perspectives
The widespread use and potential misuse of substances structurally related to this compound raise significant public health concerns. For instance, Gibbons (2012) discusses the challenges posed by 'legal highs', which include psychoactive chemicals like NBOMe compounds. These substances present clear challenges to toxicologists and society due to the lack of literature on their chemistry, pharmacology, and toxicology, making the evaluation of their harm difficult. This calls for improved legislation, better education, and continuous community alertness to tackle the issue of novel psychoactive compounds (Gibbons, 2012).
Biochemical Implications and Mechanisms of Action
Understanding the biochemical structures, signal transductions, and various functionalities of compounds like this compound and its receptors is crucial for leveraging its potential therapeutic benefits. The study by Min, Gobbi, and Posa (2017) reviews the recent findings about melatonin (structurally related to the compound ), its receptors, and the differential functionalities, highlighting the range of physiological functions and potential therapeutic applications of such indolic compounds (Min, Gobbi, & Posa, 2017).
Mechanism of Action
Target of Action
It is noted that similar compounds have been evaluated for their antiproliferative activities against various cancer cell lines .
Mode of Action
Related compounds have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .
Biochemical Pathways
It is known that compounds that inhibit tubulin polymerization affect the microtubule dynamics, disrupting cell division and leading to cell death .
Result of Action
Similar compounds have shown effective activities towards various tumor cell lines .
Action Environment
It is generally known that factors such as temperature, ph, and light can affect the stability and activity of chemical compounds .
Future Directions
The potential of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” as a chemoprotective agent against cisplatin-induced organ damage is promising. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies .
Biochemical Analysis
Biochemical Properties
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species . This inhibition can reduce oxidative stress and inflammation. Additionally, this compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and other mediators. Furthermore, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific receptors and enzymes, leading to changes in their activity. For instance, it has been shown to bind to the active site of myeloperoxidase, inhibiting its chlorinating activity . This binding prevents the formation of hypochlorous acid, a potent oxidant, thereby reducing oxidative damage. Additionally, this compound can modulate gene expression by interacting with transcription factors such as NF-κB . These interactions result in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory and antioxidant effects . The compound’s efficacy may decrease over extended periods due to potential metabolic adaptations in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative demethylation and hydroxylation, resulting in the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound highlight its potential interactions with other drugs and endogenous compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is crucial for the compound’s biological activity, as it allows for targeted interactions with key cellular components.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is predominantly localized in the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and stress responses . Additionally, this compound may undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its localization and activity . These modifications can serve as signals for the compound’s transport to specific cellular compartments.
Properties
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHBEZHHXYWLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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